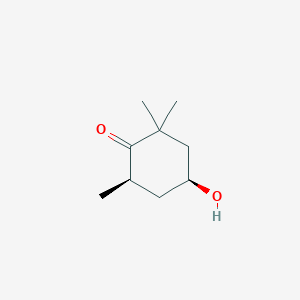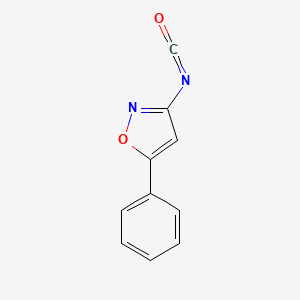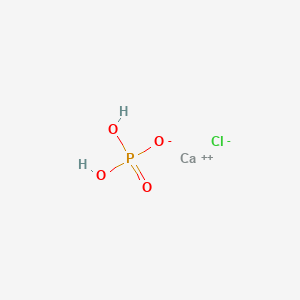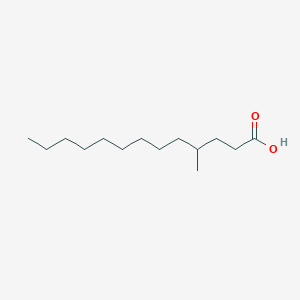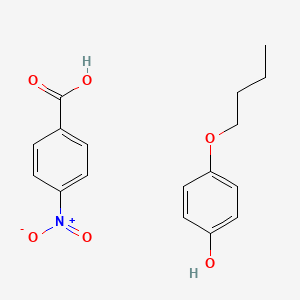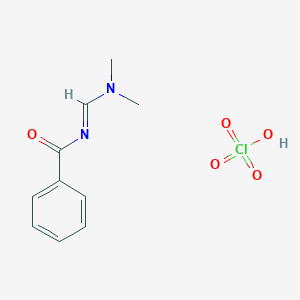
N-(dimethylaminomethylidene)benzamide;perchloric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(dimethylaminomethylidene)benzamide;perchloric acid is a chemical compound that combines the properties of N-(dimethylaminomethylidene)benzamide and perchloric acid. This compound is known for its unique reactivity and applications in various fields of chemistry and industry. The combination of these two components results in a compound with distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(dimethylaminomethylidene)benzamide typically involves the reaction of benzamide with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the formation of the desired product. The addition of perchloric acid to this compound can be achieved through a subsequent reaction, where perchloric acid is carefully introduced to avoid any hazardous reactions.
Industrial Production Methods
In an industrial setting, the production of N-(dimethylaminomethylidene)benzamide;perchloric acid involves large-scale reactors with precise control over reaction parameters. The process includes the purification of the final product to ensure high purity and quality. Safety measures are crucial due to the reactive nature of perchloric acid.
Análisis De Reacciones Químicas
Types of Reactions
N-(dimethylaminomethylidene)benzamide;perchloric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzamide derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(dimethylaminomethylidene)benzamide;perchloric acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(dimethylaminomethylidene)benzamide;perchloric acid involves its interaction with specific molecular targets. The compound can act as a catalyst or reactant in various chemical processes, influencing the reaction pathways and outcomes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Benzamide: A simpler amide derivative of benzoic acid with various applications in chemistry and medicine.
N,N-dimethylaminobenzamide: A related compound with similar reactivity but different physical properties.
Uniqueness
N-(dimethylaminomethylidene)benzamide;perchloric acid is unique due to the combination of its components, which imparts distinct reactivity and properties
Propiedades
Número CAS |
54079-21-9 |
|---|---|
Fórmula molecular |
C10H13ClN2O5 |
Peso molecular |
276.67 g/mol |
Nombre IUPAC |
N-(dimethylaminomethylidene)benzamide;perchloric acid |
InChI |
InChI=1S/C10H12N2O.ClHO4/c1-12(2)8-11-10(13)9-6-4-3-5-7-9;2-1(3,4)5/h3-8H,1-2H3;(H,2,3,4,5) |
Clave InChI |
KSXBDNCMNVKHBA-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=NC(=O)C1=CC=CC=C1.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)



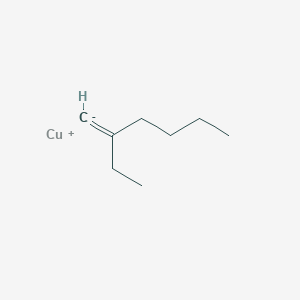
![Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl-](/img/structure/B14634059.png)
![5-Oxo-5-[(propan-2-yl)oxy]pentanoate](/img/structure/B14634062.png)

